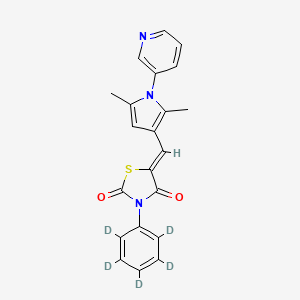
iCRT-14-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
iCRT-14-d5 is a small molecule inhibitor that has garnered significant attention due to its potential therapeutic applications. It is a deuterated derivative of iCRT-14, which is known for its potent inhibition of the Wnt/β-catenin signaling pathway. The molecular formula of this compound is C21H12D5N3O2S, and it has a molecular weight of 380.47 .
Métodos De Preparación
The synthesis of iCRT-14-d5 involves multiple steps, starting from the precursor iCRT-14. The preparation typically includes deuteration, which replaces hydrogen atoms with deuterium to enhance the compound’s stability and metabolic profile . The synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
iCRT-14-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
iCRT-14-d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: It is used to investigate the biological functions of the Wnt/β-catenin pathway in cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where the Wnt/β-catenin pathway is dysregulated.
Industry: It is used in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.
Mecanismo De Acción
iCRT-14-d5 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for regulating cell growth and differentiation. This compound binds to β-catenin, preventing its interaction with T-cell factor (TCF) and thereby inhibiting the transcription of Wnt target genes . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
iCRT-14-d5 is unique due to its deuterated structure, which enhances its stability and metabolic profile compared to its non-deuterated counterpart, iCRT-14. Similar compounds include:
iCRT-14: A non-deuterated version with similar inhibitory effects on the Wnt/β-catenin pathway.
iCRT-3: Another inhibitor of the Wnt/β-catenin pathway, but with different potency and selectivity.
This compound stands out due to its improved pharmacokinetic properties, making it a more effective tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H17N3O2S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D |
Clave InChI |
NCSHZXNGQYSKLR-CNCXFELZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CN=CC=C4)C)/SC2=O)[2H])[2H] |
SMILES canónico |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


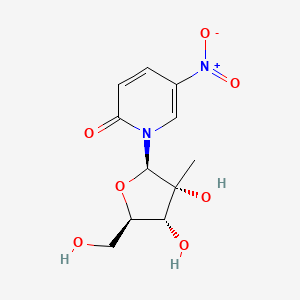
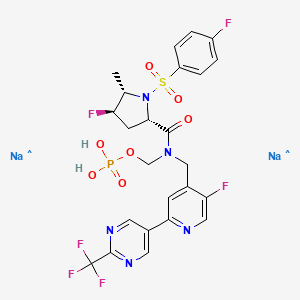
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
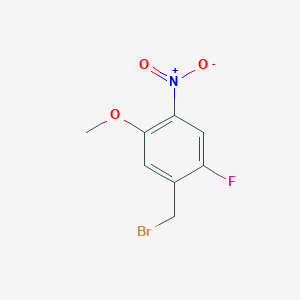
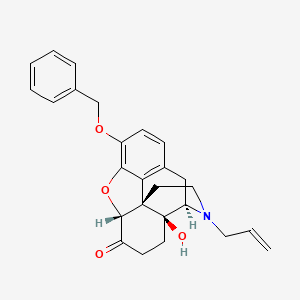
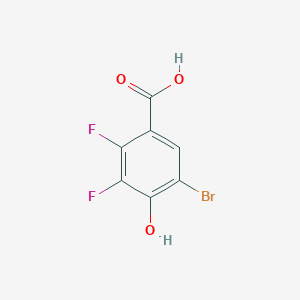

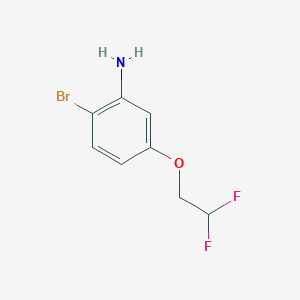
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
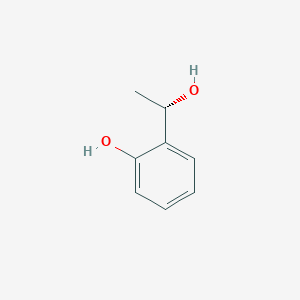
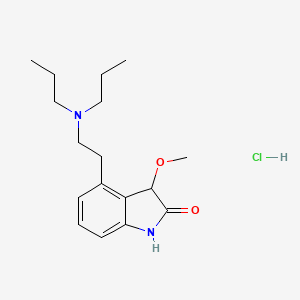
amine](/img/structure/B13433139.png)
![2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid](/img/structure/B13433142.png)

